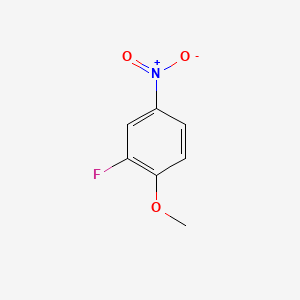

2-Fluoro-4-nitroanisole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVTXUXZUPGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278852 | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-93-6 | |

| Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 455-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Nitroanisole and Its Analogues

Classical and Contemporary Nitration Strategies

The most conventional and widely applied method for synthesizing 2-fluoro-4-nitroanisole is through the electrophilic nitration of a fluoroanisole precursor. This approach leverages well-established principles of electrophilic aromatic substitution.

The direct nitration of 2-fluoroanisole (B128887) is a primary route to obtaining this compound. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), acts as the electrophile. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. The aromatic ring of 2-fluoroanisole, activated by the methoxy (B1213986) group, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final product.

Standard reaction conditions often involve the use of a mixed acid system (HNO₃/H₂SO₄) at controlled, low temperatures, typically between 0°C and 10°C, to manage the exothermic nature of the reaction and minimize the formation of byproducts. An alternative nitrating system involves a mixture of nitric acid and acetic anhydride, which can be used with a solution of the fluoroanisole precursor in acetic anhydride. prepchem.com

In the electrophilic nitration of 2-fluoroanisole, the regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring: the fluorine atom and the methoxy group.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Fluorine Atom (-F): Fluorine is an electronegative atom and deactivates the ring through its inductive effect (-I). However, like other halogens, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect).

When both groups are present, the strongly activating methoxy group dominates the directing effect. For 2-fluoroanisole, the positions ortho and para to the methoxy group are C6 and C4, respectively. The C4 position is also para to the fluorine atom. The incoming nitro group is preferentially directed to the C4 position, which is activated by both substituents and is sterically less hindered than the C6 position (ortho to both groups). This leads to the formation of this compound as the major product. brainly.com

Optimization of the reaction to maximize the yield of the desired this compound isomer involves careful control of reaction parameters. google.com Lowering the temperature helps to suppress over-nitration, which could lead to products like 2-fluoro-4,6-dinitroanisole. The choice of solvent and the ratio of nitrating agents are also critical factors that can be adjusted to improve reaction efficiency and selectivity. google.comfrontiersin.org

Advanced Fluorination Approaches

Alternative synthetic strategies involve introducing the fluorine atom onto a pre-existing nitroanisole scaffold. These methods utilize modern fluorinating reagents and offer different pathways to the target molecule.

This approach reverses the synthetic sequence, starting with a nitroanisole derivative, such as 4-nitroanisole (B1192098), and introducing the fluorine atom in a subsequent step. This is achieved using electrophilic fluorinating agents, which contain an electron-deficient fluorine atom. wikipedia.orgworktribe.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and F-TEDA-BF₄ (sold commercially as Selectfluor®) are commonly used for this purpose. wikipedia.orgthieme-connect.comalfa-chemistry.com

In the fluorination of 4-nitroanisole, the directing effects of the methoxy and nitro groups guide the incoming electrophile. The methoxy group directs ortho to itself (at the C2 and C6 positions), while the deactivating nitro group directs meta to itself (also at the C2 and C6 positions). This alignment of directing effects strongly favors the introduction of the fluorine atom at the C2 position, leading to the formation of this compound. researchgate.net Anodic fluorination of 4-nitroanisole in a mixed nonaqueous solvent has also been shown to selectively produce the ortho-fluorinated product. researchgate.net

| Starting Material | Fluorinating Agent | Product | Reference |

| 4-Nitroanisole | Et₃N·5HF (Anodic Fluorination) | This compound | researchgate.net |

| 4-Nitroanisole | Selectfluor® | This compound | thieme-connect.com |

Xenon difluoride (XeF₂) is a powerful fluorinating agent capable of fluorinating a wide range of organic compounds, including aromatic systems. researchgate.netwikipedia.org While highly reactive, its use can be controlled to achieve selective fluorination. The fluorination of aromatic compounds with XeF₂ often requires the presence of a catalyst, such as a strong acid (e.g., HF) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), particularly for deactivated rings. researchgate.netrsc.org

Research has demonstrated that the fluorination of 4-nitroanisole using a XeF₂—BF₃·Et₂O system in acetonitrile (B52724) can afford this compound in good yield. researchgate.netresearchgate.net The reaction proceeds via an electrophilic mechanism where the XeF₂/catalyst system generates a potent electrophilic fluorine species. The regioselectivity follows the principles outlined previously, with the methoxy and nitro groups directing the fluorine to the C2 position. For highly activated aromatic systems, XeF₂ can sometimes react even without a catalyst. dur.ac.uk

| Starting Material | Reagent System | Yield | Reference |

| 4-Nitroanisole | XeF₂—BF₃·Et₂O in MeCN | 73% | researchgate.net |

Photochemical Routes in this compound Synthesis

Photochemical methods offer alternative, non-classical pathways for the synthesis of complex molecules by utilizing light to initiate reactions. The photoreactions of this compound itself have been studied, particularly its photosubstitution with various nucleophiles like amines, suggesting its utility as a biochemical photoprobe. dntb.gov.uafluoromart.comresearchgate.net

While direct photochemical synthesis of this compound is less common than thermal methods, related photochemical processes have been explored. For instance, the photonitration of aromatic compounds using tetranitromethane has been investigated for substrates including 4-fluoroanisole. canterbury.ac.nz This process involves the photochemical generation of a radical cation from the aromatic substrate, which then reacts to form nitrated products. canterbury.ac.nz Additionally, photochemical reduction of nitroaromatics, such as 4-nitroanisole to p-anisidine, using catalysts like TiO₂, demonstrates the potential of light-induced transformations in this class of compounds, although this represents a subsequent reaction rather than a synthesis of the title compound. vapourtec.com Another area of research involves the photochemical nucleophilic aromatic substitution (SNAr) on fluoroarenes, where light is used to facilitate the displacement of a fluoride (B91410) ion, highlighting the photoreactivity of the C-F bond in certain contexts. researchgate.net

These studies indicate that light-induced pathways, whether for nitration or for subsequent modifications of the fluoronitroanisole core, represent a viable, albeit less conventional, area of synthetic strategy. researchgate.netacs.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and economically viable production methods. This involves a shift from traditional, often hazardous, synthetic routes to innovative strategies that prioritize sustainability. Key areas of focus include the development of efficient catalysts, the use of safer reagents and solvents, and the optimization of reaction conditions to minimize waste and energy consumption.

Sustainable Synthetic Routes and Catalyst Development

The pursuit of sustainable pathways to this compound has led to the exploration of several innovative methods that offer greener alternatives to conventional synthesis.

A traditional method for producing this compound involves the nitration of 2-fluoroanisole. prepchem.com This process often utilizes potent and hazardous reagents like fuming nitric acid in conjunction with acetic anhydride, requiring careful temperature control and extensive work-up procedures, including solvent extraction and washing, which generate significant waste streams. prepchem.com

More contemporary and greener approaches have focused on alternative starting materials and novel catalytic systems. One such method is the direct fluorination of 4-nitroanisole. Research has shown that this transformation can be achieved using xenon difluoride (XeF₂) in the presence of a boron trifluoride etherate (BF₃·Et₂O) catalyst in an acetonitrile solvent. researchgate.netresearchgate.net This method can produce this compound in high yields, reportedly around 73%. researchgate.netresearchgate.net While xenon difluoride is a powerful fluorinating agent, its use presents its own set of safety and cost considerations. wikipedia.org However, the process is notable for its high selectivity and the gaseous nature of its byproducts, which can simplify purification. chem-soc.si

Electrochemical methods represent another frontier in green synthesis. Anodic fluorination of 4-nitroanisole has been investigated as an environmentally friendly technique. pleiades.onlineresearchgate.net This process uses electricity to drive the fluorination reaction, often employing a supporting electrolyte like triethylamine (B128534) pentahydrofluoride (Et₃N·5HF) which also serves as the fluorine source. pleiades.onlineresearchgate.net The benefits of this approach include mild reaction conditions (room temperature), short reaction times, and a simplified work-up, which are all hallmarks of green chemistry. researchgate.netresearchgate.net The use of pulse electrolysis can also prevent the formation of polymeric byproducts on the anode, further enhancing the efficiency and cleanliness of the process. pleiades.onlineresearchgate.net

Catalyst development is central to these sustainable routes. In the xenon difluoride method, the Lewis acid catalyst BF₃·Et₂O is crucial for activating the substrate. researchgate.net In electrochemical synthesis, the platinum anode itself acts as a critical component of the catalytic system. researchgate.net Furthermore, research into catalyst reusability and the use of less toxic catalysts is ongoing. For instance, while not a direct synthesis of this compound, the use of novel catalysts like Fe-doped MoS₂ nanozymes for the selective reduction of the nitro group in this compound demonstrates the potential for developing highly efficient and recyclable catalysts for reactions involving this class of compounds. chemrxiv.org

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Reagents/Catalyst | Key Advantages | Yield (%) | Reference(s) |

| Classical Nitration | 2-Fluoroanisole | Fuming HNO₃, Acetic Anhydride | Established method | ~38% | prepchem.com |

| Direct Fluorination | 4-Nitroanisole | XeF₂, BF₃·Et₂O | High selectivity, gaseous byproducts | ~73% | researchgate.netresearchgate.net |

| Anodic Fluorination | 4-Nitroanisole | Et₃N·5HF, Platinum anode | Mild conditions, short reaction time, easy work-up | Excellent | pleiades.onlineresearchgate.net |

Minimization of Waste and Enhanced Atom Economy

A core tenet of green chemistry is the reduction of waste and the maximization of resource efficiency, concepts encapsulated by metrics like atom economy and Process Mass Intensity (PMI). mdpi.comepa.govwordpress.com Atom economy, in particular, offers a theoretical measure of how many atoms from the reactants are incorporated into the final product. wordpress.comjocpr.comacs.org

The traditional synthesis of this compound via the nitration of 2-fluoroanisole exhibits a relatively low atom economy. The reaction is typically represented as: C₇H₇FO + HNO₃ → C₇H₆FNO₃ + H₂O

Calculating the atom economy for this reaction:

Molecular Weight of C₇H₆FNO₃ (desired product): 171.13 g/mol

Molecular Weight of C₇H₇FO (reactant): 126.13 g/mol

Molecular Weight of HNO₃ (reactant): 63.01 g/mol

Atom Economy = [MW of product / (Sum of MW of all reactants)] x 100 = [171.13 / (126.13 + 63.01)] x 100 ≈ 90.5%

While this theoretical value is high, it does not account for solvents, catalysts, or reagents used in excess, nor the byproducts from side reactions and the extensive waste generated during the aqueous work-up and solvent-based extraction and purification steps. prepchem.com

In contrast, alternative routes are designed to improve both theoretical atom economy and practical waste reduction. The direct fluorination of 4-nitroanisole is an addition reaction, which inherently has a 100% atom economy if it proceeds perfectly without side reactions.

C₇H₇NO₃ + F₂ → C₇H₆FNO₃ + HF

However, the practical source of fluorine, such as XeF₂, introduces other atoms. The reaction with xenon difluoride can be represented as: C₇H₇NO₃ + XeF₂ → C₇H₆FNO₃ + Xe + HF

Calculating the atom economy for this reaction:

Molecular Weight of C₇H₆FNO₃ (desired product): 171.13 g/mol

Molecular Weight of C₇H₇NO₃ (reactant): 153.14 g/mol

Molecular Weight of XeF₂ (reactant): 169.29 g/mol

Atom Economy = [171.13 / (153.14 + 169.29)] x 100 ≈ 53.1%

This lower atom economy highlights a trade-off, where the benefits of high yield and selectivity might be weighed against the poor atom economy of using a heavy reagent like XeF₂. researchgate.net

Table 2: Atom Economy of Different Synthetic Pathways

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Reference(s) |

| Nitration of 2-Fluoroanisole | 2-Fluoroanisole, Nitric Acid | This compound | Water | 90.5% | prepchem.com |

| Fluorination with XeF₂ | 4-Nitroanisole, Xenon Difluoride | This compound | Xenon, Hydrogen Fluoride | 53.1% | researchgate.net |

Reaction Pathways and Mechanistic Investigations of 2 Fluoro 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In 2-Fluoro-4-nitroanisole, the nitro group (NO₂) plays a crucial role in activating the aromatic ring towards nucleophilic attack.

Substituent Effects on Reactivity and Selectivity in SNAr

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of its substituents. The strong electron-withdrawing nature of the nitro group, located para to the fluorine atom, is the primary activating feature. This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction. The methoxy (B1213986) group (-OCH₃), being ortho to the fluorine, also influences the reaction, though its effect is more complex, involving both inductive and resonance contributions.

A key aspect of SNAr reactions is the nature of the leaving group. Contrary to trends seen in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most effective leaving group among the halogens. masterorganicchemistry.com This phenomenon, known as the "element effect," is attributed to the high electronegativity of fluorine. masterorganicchemistry.com The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, thus accelerating this crucial first step. masterorganicchemistry.comacs.org

The position of the electron-withdrawing group is critical for activation. For the nitro group to effectively stabilize the intermediate anion via resonance, it must be positioned ortho or para to the leaving group. A meta-positioned nitro group does not provide this resonance stabilization, rendering the compound much less reactive towards SNAr.

Kinetic and Thermodynamic Studies of SNAr Reactions

The mechanism of an SNAr reaction is generally accepted to be a two-step process. The first, and typically rate-determining, step is the addition of the nucleophile to the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.

Kinetic studies of SNAr reactions provide valuable data on reaction rates and mechanisms. For instance, the reactions of substituted anilines with similarly activated aromatic systems have been studied, showing that stronger nucleophiles lead to faster reaction rates. nih.gov The reaction rates are also highly dependent on solvent properties such as polarity, hydrogen bond donor, and hydrogen bond acceptor capabilities. nih.gov

While specific kinetic data for this compound is not detailed in the provided search results, data from analogous compounds like 1-fluoro-2,4-dinitrobenzene illustrate the principles. The table below shows kinetic parameters for the reaction of 1-fluoro-2,4-dinitrobenzene with various biological thiols, highlighting the influence of the nucleophile's structure on reactivity.

| Nucleophile (Biothiol) | pKa | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |

|---|---|---|

| Cysteine | 8.48 | 5.39 x 10³ |

| Glutathione | 8.96 | 3.78 x 10³ |

| N-acetylcysteine | 9.52 | 1.16 x 10⁴ |

This table presents kinetic data for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene with various biothiols in aqueous solution at pH 7.4 and 25°C. nih.gov This data is illustrative of the kinetic principles applicable to this compound.

Photochemical Transformations: Nucleophilic Aromatic Photosubstitution (SN2Ar*)

In contrast to thermal SNAr reactions, nucleophilic aromatic photosubstitution (SN2Ar*) occurs when the aromatic compound is electronically excited by light. These reactions often exhibit dramatically different rates and regioselectivity compared to their ground-state counterparts. scispace.com For nitroaromatics, photoreactions can be up to 10¹⁰ times faster than thermal reactions and often show a preference for meta substitution relative to the nitro group. scispace.com

Quantum Yield Determination and Photoreaction Kinetics of this compound

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The kinetics of photosubstitution reactions are studied to determine the rate constants of elementary steps involving the excited state.

Quantitative investigations have been performed on the 2-halo-4-nitroanisole series, including this compound, with various nucleophiles. acs.org The major photoreaction is the displacement of the halogen atom. acs.org Kinetic analyses, including Stern-Volmer plots, have afforded elementary rate constants for the reactions proceeding from the triplet excited states. acs.org The reactions are exceedingly fast, with rate constants approaching diffusion-controlled limits. scispace.com

The table below summarizes the determined rate constants for the attack of different nucleophiles on the fluorine-bearing carbon of photoexcited this compound.

| Nucleophile | Rate Constant (k) M⁻¹s⁻¹ |

|---|---|

| Cyanide ion (CN⁻) | 2.9 x 10⁹ |

| Hydroxide ion (OH⁻) | 1.3 x 10⁹ |

| Pyridine | 6.3 x 10⁸ |

This table shows the rate constants for the reaction of the triplet excited state of this compound with various nucleophiles. acs.orgresearchgate.net The data highlights the high reactivity of the photoexcited molecule.

The relative rates for photosubstitution of the halogen in the 2-halo-4-nitroanisole series follow the trend F > Cl > Br > I, which parallels the trend for thermal SNAr reactions but is opposite to that of aliphatic substitution. acs.org For example, with cyanide ion, the relative reactivity is F:Cl:Br:I = 27:1.9:1.9:1. acs.org

Role of Triplet π,π* States in Photosubstitution Mechanisms

Mechanistic studies have established that nucleophilic aromatic photosubstitution reactions of nitroaromatics proceed via the lowest excited triplet state of the aromatic compound. scispace.com For net reaction to occur, this triplet state must be of a π,π* nature, as n,π* triplet states are generally found to be unreactive in this context. scispace.com

Upon photoexcitation, this compound undergoes intersystem crossing to its triplet π,π* state. This excited state is the species that reacts with the nucleophile. The reaction proceeds through the formation of a σ-complex intermediate which is itself a triplet state. acs.org This key finding provides conclusive evidence that the elementary step is the electron-paired formation of a bond between the nucleophile and the aromatic ring within the triplet manifold, a process analogous to the vastly slower thermal reaction. acs.org

Mechanistic Probes of Very Fast Reactions involving this compound

The extremely high rates of SN2Ar* reactions, often occurring on nanosecond or even shorter timescales, necessitate specialized techniques for mechanistic investigation. acs.orgiupac.org Laser flash photolysis is a critical tool for studying the reactive intermediates generated in these photochemical reactions, allowing for the direct observation and kinetic characterization of triplet states and other transient species. umd.edu

Amine and Hydroxide Nucleophilic Photosubstitution

The photosubstitution of this compound with nucleophiles such as amines and hydroxide ions presents complex mechanistic pathways. Research into the photoreactions of 2-halo-4-nitroanisoles has provided insights into these processes.

The photosubstitution of this compound with n-hexylamine has been shown to proceed through a dual mechanistic pathway involving two distinct triplet excited states. dntb.gov.uauab.catsemanticscholar.org This suggests that the reaction does not follow a single, simple mechanism but rather a more complex route influenced by the specific amine and reaction conditions. Further studies on the dynamic behavior of photoexcited solutions of related nitroaryl ethers with amines and hydroxide ions also point towards the involvement of triplet mechanisms in these photosubstitution reactions. acs.org

Investigations into the photoreactions of 4-nitroveratrole, a structurally similar compound, with hydroxide ions and amines provide further evidence for the triplet mechanism in the photosubstitution of nitroaryl ethers in alkaline mediums. acs.orgacs.org While direct mechanistic studies on the photosubstitution of this compound with hydroxide are not extensively detailed in the available literature, the general mechanisms observed for related nitroaromatic compounds with hydroxide nucleophiles likely apply. researchgate.net These reactions are believed to proceed via nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nature of the nitro group, leading to the displacement of the fluoride ion.

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group in this compound is a key transformation, providing access to the corresponding aniline derivative, which is a valuable intermediate in organic synthesis.

Catalytic hydrogenation is a common and effective method for the reduction of nitroarenes. The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving chemoselectivity, where the nitro group is reduced without affecting other reducible functional groups, such as the halogen substituent. researchgate.net

A notable example of chemoselective reduction involves the use of an Fe-doped MoS2 nanozyme. This catalyst has been successfully employed for the selective reduction of the nitro group in this compound to the corresponding amine, achieving a yield of over 90%. chemrxiv.org This high selectivity indicates that the catalyst preferentially interacts with the nitro group over the carbon-fluorine bond.

The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. For instance, micro-mesoporous iron oxide has been used for the base-free transfer hydrogenation of various nitroarenes, including halogenated derivatives, with formic acid as the hydrogen source. umich.eduumich.edu While 2-fluoronitrobenzene required a longer reaction time compared to other halogenated nitroarenes, it demonstrates that iron-based catalysts can be effective for this transformation. umich.eduumich.edu Similarly, an air- and moisture-stable manganese catalyst has been developed for the selective hydrogenation of nitroarenes, showing tolerance for a broad range of functional groups. nih.gov

Table 1: Examples of Catalytic Systems for the Reduction of Nitroarenes

| Catalyst System | Substrate Example | Product | Yield (%) | Reference |

| Fe-doped MoS2 | This compound | 2-Fluoro-4-aminoanisole | >90 | chemrxiv.org |

| Micro-mesoporous iron oxide / Formic acid | 2-Fluoronitrobenzene | 2-Fluoroaniline | High | umich.eduumich.edu |

| Manganese complex / H2 | 4-Iodo-nitrobenzene | 4-Iodoaniline | 78 (gram-scale) | nih.gov |

Electrochemical methods offer a sustainable alternative for the reduction of nitroarenes. nih.gov The electrochemical reduction of substituted nitrobenzenes has been studied, and the reduction potential is influenced by the nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups generally lead to reduction at more positive potentials.

While specific studies on the electrochemical reduction of this compound are not extensively documented, research on related substituted nitroaromatics provides valuable insights. nih.govacs.org A redox-mediated approach using polyoxometalates has been shown to be highly selective for the reduction of various substituted nitroarenes to their corresponding anilines. nih.govacs.org This method often exhibits higher selectivity compared to direct reduction at the electrode surface. The general mechanism involves the electrochemical reduction of the mediator, which then chemically reduces the nitroarene in solution. acs.org The electrochemical reduction of nitrobenzene and its derivatives can proceed through various intermediates, including nitrosobenzene and phenylhydroxylamine, ultimately leading to the formation of aniline. researchgate.net

Other Derivatization Strategies and Functional Group Interconversions

Beyond the reduction of the nitro group, this compound and its derivatives can undergo various other transformations to generate a range of functionalized molecules. These functional group interconversions are fundamental in organic synthesis. ub.eduimperial.ac.ukyoutube.com

One key derivative, 2-fluoro-4-aminoanisole (obtained from the reduction of this compound), serves as a versatile building block. For instance, the synthesis of 2-fluoro-4-substituted aminoanilines has been described, starting from the related 2-fluoro-4-bromaniline. google.com This process involves the protection of the amino group, followed by a substitution reaction with various amines and subsequent deprotection. google.com

Another example of derivatization is the reaction of 3,4-difluoronitrobenzene with morpholine to produce 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this product can then be reduced to the corresponding amine, 3-fluoro-4-morpholinoaniline, using sodium dithionite. jocpr.com This amine can be further elaborated into more complex heterocyclic structures, such as pyrazole carboxamide derivatives. jocpr.com

The amino group of aniline derivatives can be functionalized in numerous ways. For example, 2-amino-4-phenylthiazole derivatives of amino acids and peptides have been synthesized by coupling the thiazole amine with protected amino acids. asianpubs.org Similarly, 2-amino-4,5-diarylthiazole derivatives can be prepared and functionalized at the amino group to create a library of compounds with potential biological activity. mdpi.com The synthesis of fluorinated piperidines, which are important motifs in medicinal chemistry, can be achieved through processes that may involve the derivatization of fluorinated anilines. nih.gov

Computational and Theoretical Chemistry Studies on 2 Fluoro 4 Nitroanisole

Quantum Chemical Calculations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies applying DFT to 2-Fluoro-4-nitroanisole would typically involve geometry optimization to find the most stable conformation. This analysis would yield precise data on bond lengths and angles. However, specific studies presenting optimized geometrical parameters for this compound using DFT methods like B3LYP with various basis sets were not found.

Ab Initio Methods for Electronic Structure Elucidation

Vibrational Spectroscopy Analysis through Computational Methods

Computational methods are essential for interpreting experimental vibrational spectra, such as those obtained from FT-IR and FT-Raman spectroscopy. These calculations help in the precise assignment of vibrational modes to specific molecular motions.

FT-IR and FT-Raman Spectral Prediction and Assignment

Theoretical calculations using methods like DFT can predict the vibrational frequencies and intensities of a molecule. These predicted spectra are then compared with experimental FT-IR and FT-Raman spectra to make accurate assignments for the observed vibrational bands. A detailed computational study presenting the predicted FT-IR and FT-Raman spectra for this compound is not available in the reviewed literature.

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational technique used to describe the vibrational motions of a molecule. The Potential Energy Distribution (PED) is calculated to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates (e.g., stretching, bending, torsion). This allows for a detailed understanding of the nature of the molecular vibrations. No publications featuring an NCA and PED analysis for this compound were found.

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Analysis**

FMO and MEP analyses are crucial for understanding a molecule's reactivity and interaction sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting how a molecule will interact with other reagents. Specific FMO and MEP analyses, including data tables of HOMO-LUMO energies or graphical MEP maps for this compound, were not found in the conducted search.

Prediction of Reactive Sites and Chemical Interactions

The reactivity of this compound is governed by the distribution of electron density across the molecule. Computational methods such as Molecular Electrostatic Potential (MEP), Frontier Molecular Orbital (FMO) analysis, and Fukui functions are employed to predict the sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It indicates regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro group due to their high electronegativity and the resonance delocalization of the nitro group's electrons. This region represents the most likely site for electrophilic attack. Conversely, positive potential regions are anticipated around the hydrogen atoms of the methyl group and the aromatic ring, indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. taylorandfrancis.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com In this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The LUMO is likely to be localized over the nitro group and the benzene (B151609) ring, indicating that these are the primary sites for nucleophilic attack. The HOMO, influenced by the electron-donating methoxy (B1213986) group, would be distributed over the benzene ring and the methoxy group, suggesting these as the sites for electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Fukui Functions

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. mdpi.comresearchgate.net These functions identify which atoms are more susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, the analysis of Fukui functions would likely reveal that the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, are the most susceptible to nucleophilic attack. The oxygen atoms of the nitro group would be predicted as the primary sites for electrophilic attack.

Table 1: Predicted Reactive Sites in this compound

| Reactive Site | Type of Attack | Reasoning |

| Oxygen atoms of the nitro group | Electrophilic | High electron density and negative electrostatic potential. |

| Aromatic ring (especially carbons ortho and para to the nitro group) | Nucleophilic | Electron deficiency due to the strong electron-withdrawing nature of the nitro group, resulting in a lower energy LUMO localized on the ring. |

| Hydrogen atoms of the methyl group | Nucleophilic | Positive electrostatic potential. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions by transforming the calculated molecular orbitals into localized natural bond orbitals. ekb.egwisc.edu This method provides insights into charge transfer, hyperconjugation, and the delocalization of electron density within a molecule.

In this compound, NBO analysis would be expected to reveal significant hyperconjugative interactions that contribute to the molecule's stability and electronic properties. These interactions involve the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

Key expected intramolecular interactions include:

π → π* Interactions: Delocalization of π-electrons within the benzene ring is a fundamental characteristic.

n → π* Interactions: The lone pairs (n) of the oxygen atoms in the methoxy and nitro groups, as well as the fluorine atom, can interact with the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the electronic communication between the substituents and the ring. The donation from the methoxy oxygen's lone pair to the ring's π* system is a significant stabilizing interaction.

n → σ* Interactions: Lone pairs from the oxygen and fluorine atoms can also interact with adjacent antibonding σ* orbitals. These interactions are crucial for understanding the conformational preferences and the electronic effects of the substituents.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. It is anticipated that the strongest hyperconjugative interactions would involve the lone pairs of the methoxy group's oxygen atom donating into the π* orbitals of the benzene ring, and the delocalization of the π-system of the ring into the π* orbitals of the nitro group.

Table 2: Expected Significant Intramolecular Interactions in this compound from NBO Analysis

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

| π (C-C) of the benzene ring | π* (C-C) of the benzene ring | π-delocalization | High |

| n (O) of the methoxy group | π* (C-C) of the benzene ring | Hyperconjugation (resonance) | High |

| n (F) | σ* (adjacent C-C) | Hyperconjugation | Moderate |

| π (C-C) of the benzene ring | π* (N-O) of the nitro group | Hyperconjugation (resonance) | High |

| n (O) of the nitro group | σ* (N-C) | Hyperconjugation | Moderate |

Applications of 2 Fluoro 4 Nitroanisole in Advanced Chemical Fields

Pharmaceutical and Medicinal Chemistry Intermediates

2-Fluoro-4-nitroanisole serves as a crucial precursor in the development of various pharmaceutically active compounds. The presence of fluorine, a nitro group, and a methoxy (B1213986) group on the aromatic ring provides multiple reactive sites for chemists to exploit in the construction of elaborate molecular architectures.

This compound is a key intermediate in the synthesis of specialized organic compounds, particularly those that require a fluorinated aromatic component. Its unique chemical properties make it a valuable building block for developing new pharmaceuticals. The compound's structure is leveraged in multi-step synthetic pathways to generate more complex molecules that form the core of active pharmaceutical ingredients (APIs). While many fluorinated nitroaromatics are fundamental to API synthesis, the utility of this compound is highlighted by its relationship to precursors for next-generation antibiotics.

In the search for novel non-steroidal anti-inflammatory drugs (NSAIDs), researchers often utilize fluorinated intermediates to enhance the pharmacological profile of drug candidates. While direct synthetic routes employing this compound are not extensively documented in publicly available literature, its isomers are noted for this purpose. For instance, 4-Fluoro-2-nitroanisole, a structural isomer, is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The similar reactivity imparted by the fluoro and nitro substituents suggests a comparable potential utility for this compound in this therapeutic area.

A specialized application of this compound is its use as a biochemical photoprobe for studying proteins. nih.gov Photoprobes, or photoaffinity labels, are molecules that can be activated by light to form a covalent bond with nearby molecules, such as protein receptors. This technique allows researchers to identify and study protein interactions and mechanisms, providing valuable insights into protein structure and function. nih.gov

Research has specifically investigated the photoreaction of this compound with nucleophiles like the amino acid residues found in proteins. One study detailed its photoreactions with Bovine Pancreatic Ribonuclease A, a well-characterized model protein. This body of research confirms its role as a tool in chemical biology for mapping the binding sites and understanding the interactions of small molecules with biological macromolecules.

This compound is structurally related to a key precursor for the potent, next-generation antibiotic drug candidate TBI-223. TBI-223 is an oxazolidinone antibiotic developed as an analog of Linezolid, showing promise for treating multidrug-resistant tuberculosis (MDR-TB) with potentially lower toxicity.

The direct starting material for a key intermediate in the TBI-223 synthesis is 2-fluoro-4-nitroaniline. A scalable, two-step process has been developed to produce 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the crucial building block for TBI-223, from 2-fluoro-4-nitroaniline. nbinno.com Given that anilines are commonly synthesized from the corresponding anisoles, this compound represents a readily available and strategic precursor for accessing the necessary 2-fluoro-4-nitroaniline needed for the synthesis of this important antibiotic candidate.

| Precursor Compound | Intermediate | Final Drug Candidate | Therapeutic Area |

| 2-Fluoro-4-nitroaniline (derived from this compound) | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | TBI-223 | Tuberculosis (Antibiotic) |

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance a compound's therapeutic profile. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modify physicochemical properties like lipophilicity, which affects absorption and distribution in the body.

As a fluorinated building block, this compound provides a scaffold that introduces these beneficial properties early in the synthetic process. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby prolonging the drug's half-life. Its use as an intermediate allows for the strategic placement of a fluorine atom in the final API, a technique that has contributed to the success of numerous modern pharmaceuticals.

Agrochemical Synthesis and Formulation

Similar to the pharmaceutical industry, the agrochemical sector relies on fluorinated intermediates to develop effective and stable active ingredients for crop protection. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.

While specific examples detailing the use of this compound in commercial agrochemicals are not prevalent, its structural isomers are employed in the industry. For example, 3-Fluoro-4-nitroanisole is used as an intermediate in the development of pesticides and herbicides. beilstein-journals.org Likewise, 4-Fluoro-2-nitroanisole is utilized in the production of agrochemicals to enhance the efficacy of these products. The established use of its isomers highlights the value of the fluoronitroanisole scaffold in agrochemical research and development, suggesting a strong potential for this compound to serve as a key building block in the synthesis of new crop protection agents.

Precursors for Herbicides and Pesticides

This compound serves as a key intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring a fluorinated and nitrated aromatic ring, makes it a valuable building block for creating complex molecules with potent biological activity. The presence of the fluorine atom, in particular, is known to enhance the efficacy and metabolic stability of many pesticides. While specific commercial herbicides and pesticides derived directly from this compound are not extensively detailed in publicly accessible literature, the compound is recognized as a raw material in the agrochemical industry for the development of effective crop protection agents.

The synthesis of novel agrochemicals often involves multi-step processes where intermediates like this compound are modified to produce the final active ingredient. For instance, the nitro group can be reduced to an amine, which then serves as a handle for further chemical transformations. Similarly, the fluorine atom can influence the electronic properties of the molecule, contributing to its ability to interact with specific biological targets in pests and weeds. The development of new pesticides often involves the creation of libraries of related compounds, and fluorinated precursors like this compound are crucial for generating this molecular diversity.

Enhancing Efficacy and Selectivity of Agrochemicals

The incorporation of fluorine into agrochemical molecules can significantly enhance their efficacy and selectivity. Fluorine's high electronegativity can alter the acidity of nearby functional groups, potentially leading to stronger binding with target enzymes or receptors in the pest or weed. This can result in higher potency and allow for lower application rates, reducing the environmental impact. Furthermore, the carbon-fluorine bond is exceptionally strong, which can make the resulting pesticide more resistant to metabolic degradation by the target organism, thereby prolonging its active period.

While direct research on this compound's specific role in enhancing efficacy is not widely published, the broader class of fluorinated agrochemicals demonstrates these benefits. For example, the presence of a fluorine atom can block sites of metabolic attack, a common mechanism of resistance in pests. This can make the resulting agrochemical effective against resistant strains. Moreover, the unique steric and electronic properties of fluorine can improve the molecule's transport properties within the plant or insect, ensuring it reaches its target site more efficiently. The selectivity of an agrochemical, its ability to affect the target pest while leaving beneficial organisms and the crop unharmed, can also be fine-tuned by the strategic placement of fluorine atoms on the aromatic ring, a feature that precursors like this compound provide.

Materials Science and Polymer Chemistry

Monomers for Advanced Polymer Development

This compound holds potential as a monomer for the synthesis of advanced polymers with high-performance characteristics. Its structure is well-suited for nucleophilic aromatic substitution polymerization, a common method for producing poly(arylene ether)s. In this type of polymerization, the electron-withdrawing nitro group activates the fluorine atom for displacement by a nucleophile, such as a bisphenoxide. This reaction can lead to the formation of long-chain polymers with ether linkages in their backbone.

Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. These characteristics make them suitable for demanding applications in the aerospace, electronics, and automotive industries. While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, the fundamental chemistry of the molecule supports its use in this capacity. Research in this area would likely focus on copolymerization with other monomers to fine-tune the properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Development of Coatings with Improved Chemical Resistance and Durability

The development of durable coatings with high resistance to chemical attack is a significant area of materials science. Fluorinated polymers are well-known for their use in such coatings due to their low surface energy, hydrophobicity, and chemical inertness. As a potential precursor to fluorinated polymers, this compound can contribute to the creation of these advanced coatings.

The incorporation of fluorine into a polymer backbone, which can be achieved using monomers like this compound, results in coatings that are not easily wetted by water or oils and are resistant to a wide range of chemicals, including acids, bases, and organic solvents. This makes them ideal for protecting surfaces in harsh industrial environments, such as chemical processing plants, as well as for non-stick applications in cookware and biomedical devices. The durability of these coatings is also enhanced by the strength of the carbon-fluorine bond, which resists degradation from UV radiation and weathering.

Role in Anode Materials for Li-ion Batteries

The search for new anode materials with high capacity and stability is a major focus of research in lithium-ion battery technology. Organic electrode materials are emerging as a promising alternative to conventional inorganic materials due to their structural diversity and potential for high energy density. Nitroaromatic compounds, in particular, are being investigated for their ability to undergo multi-electron redox reactions, which can lead to very high specific capacities.

| Compound | Application | Key Finding |

| 2-Fluoro-4-nitroaniline | Anode Material for Li-ion Batteries | Synthesis of a lithium bismaleamate anode material with a high electrode capacity of 688.9 mAh g⁻¹ beilstein-journals.org. |

| Nitroaromatic Compounds | Cathode Materials for Li-ion Batteries | Can undergo a six-electron reaction per nitro group, leading to ultrahigh specific capacities mdpi.comnih.gov. |

Synthesis of Color Centre-Tailored Carbon Nanotubes

Single-walled carbon nanotubes (SWCNTs) have unique optical properties that make them promising for applications in quantum information technology and bio-imaging. The creation of specific defects, known as color centers, in the nanotube lattice can modify their photoluminescence, leading to brighter and more tunable light emission.

Specialty Chemical Manufacturing

This compound is a versatile aromatic compound that serves as a crucial intermediate in the manufacturing of a variety of specialty chemicals. Its unique molecular structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene (B151609) ring, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution, a key reaction in the synthesis of more complex molecules.

Production of Dyes and Pigments

While direct use of this compound in final dye or pigment structures is not extensively documented, its derivatives are significant in the colorant industry. A key derivative, 2-methoxy-5-nitroaniline, which can be synthesized from this compound, is a prominent precursor for a range of azo dyes. scialert.netorientjchem.orgscialert.netdocsdrive.com Azo dyes represent the largest and most diverse class of commercial colorants. scialert.net

The synthesis of these dyes involves the diazotization of 2-methoxy-5-nitroaniline, followed by a coupling reaction with various aromatic compounds, such as naphthols, aromatic amines, and phenols. scialert.netscialert.netdocsdrive.com This process allows for the creation of a wide spectrum of colors, including yellows, oranges, and browns. scialert.netdocsdrive.com The specific shade and properties of the resulting dye are determined by the choice of the coupling component.

These synthesized dyes have shown potential as disperse dyes, which are suitable for coloring synthetic fibers like polyester and nylon. scialert.netorientjchem.orgscialert.net Research has demonstrated that disazo disperse dyes derived from 2-methoxy-5-nitroaniline exhibit good color yield and fastness properties on these fabrics. orientjchem.org The presence of the methoxy and nitro groups in the dye structure can contribute to desirable characteristics such as good light fastness. orientjchem.org

Below is a table summarizing examples of monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline:

| Diazo Component | Coupling Component | Resulting Dye Color |

| 2-methoxy-5-nitroaniline | 1-hydroxynaphthalene | Not specified |

| 2-methoxy-5-nitroaniline | 2-hydroxynaphthalene | Not specified |

| 2-methoxy-5-nitroaniline | N-phenylnaphthylamine | Brown |

| 2-methoxy-5-nitroaniline | 1,3-diaminobenzene | Not specified |

| 2-methoxy-5-nitroaniline | 1,3-dihydroxybenzene | Not specified |

| 2-methoxy-5-nitroaniline | 3-aminophenol | Not specified |

Data sourced from Otutu, J.O. and Osabohien, E., 2013. scialert.netscialert.netdocsdrive.com

General Building Block in Organic Synthesis for Diverse Chemical Structures

This compound's utility as a building block in organic synthesis stems from the reactivity of its functional groups, which allows for the introduction of various substituents and the construction of complex molecular frameworks. lookchem.com The fluorine atom, activated by the para-nitro group, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.com This allows for its replacement by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Furthermore, the nitro group can be readily reduced to an amino group, which can then undergo a plethora of subsequent reactions, including diazotization for the synthesis of azo compounds as discussed previously, or acylation and alkylation to form amides and substituted amines. The methoxy group can also be cleaved under certain conditions to yield a phenol, providing another site for functionalization.

The versatility of this compound as a synthetic intermediate is demonstrated by the variety of compounds that can be prepared from it. These downstream products serve as precursors for pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com

The following table showcases a selection of chemical structures that can be synthesized from this compound, highlighting the diversity of accessible compounds:

| Starting Material | Reagent/Reaction Condition | Product |

| This compound | Dimethylamine | (2-fluoro-4-nitro-phenyl)-dimethyl-amine |

| This compound | Methylamine | N-methyl-2-fluoro-4-nitroaniline |

| This compound | Methoxide | 3,4-dimethoxynitrobenzene |

| This compound | Hydroxide | 5-nitroguaiacol |

| This compound | Reduction of nitro group | 4-fluoro-2-methoxyaniline |

| This compound | Nucleophilic substitution with an amine followed by reduction | N-substituted-2-methoxy-5-nitroaniline derivatives |

This table is a representation of possible synthetic pathways based on the reactivity of this compound.

These examples underscore the importance of this compound as a foundational molecule in the synthesis of a broad array of more complex and functionally diverse chemical entities.

Future Research Directions and Emerging Trends

Novel Catalytic Systems for 2-Fluoro-4-nitroanisole Transformations

The transformation of this compound's functional groups is central to its utility. Future research is intensely focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. Key areas of development include catalysts for nitro group reduction and for carbon-nitrogen (C-N) cross-coupling reactions.

The catalytic reduction of the nitro group to an amino group is a critical transformation, yielding 2-fluoro-4-methoxyaniline, a valuable intermediate. Research is moving beyond conventional reagents to heterogeneous nanocatalysts that are more economical, environmentally friendly, and easily recyclable. For instance, synthesized copper ferrite (CuFe₂O₄) nanoparticles have been demonstrated as effective heterogeneous catalysts for the reduction of nitroanilines in aqueous media, a technology directly applicable to this compound. researchgate.net Similarly, bimetallic nanoparticles, such as platinum-gold (PtAu) alloys, have shown significantly enhanced catalytic activity for the reduction of 4-nitrophenol, suggesting a strong synergistic effect between the metals that could be harnessed for nitroanisole reduction. rsc.org The development of catalysts based on various metal nanoparticles (Cu, Ag, Au) deposited on porous supports like polydopamine-magnetite is also a promising avenue. nih.gov

Another major research thrust is the development of advanced catalysts for C-N cross-coupling reactions, which can directly utilize the C-F bond. The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. masterorganicchemistry.comchemistrysteps.comlibretexts.org While many SNAr reactions proceed without a catalyst, modern catalysis aims to expand the scope and mildness of these transformations. Innovative palladium (Pd) catalyst systems, particularly those using multiple biarylphosphine ligands like BrettPhos and RuPhos, have demonstrated unparalleled substrate scope and high reactivity for C-N cross-coupling with low catalyst loadings. organic-chemistry.orgnih.gov These systems can effectively couple a wide array of amines with aryl halides. nih.gov Beyond transition metals, main-group-catalyzed methods are emerging. For example, organophosphorus-based catalysts can drive the reductive coupling of nitroarenes with boronic acids to form C-N bonds, offering a complementary approach to traditional metal-catalyzed methods. nih.gov

| Catalytic System | Key Features | Potential Advantages for this compound Reduction | Reference |

|---|---|---|---|

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Heterogeneous, magnetic, synthesized via hydrothermal method. | Economical, environmentally friendly, easy separation and recycling. | researchgate.net |

| Platinum-Gold (PtAu) Alloy Nanoparticles | Bimetallic nanoparticles with synergistic effects. | Remarkably high reaction rates compared to single-metal catalysts. | rsc.org |

| Metal NPs on Polydopamine-Magnetite Supports | Cu, Ag, or Au nanoparticles on a porous, magnetic support. | High activity and recyclability; activity tunable by choice of metal (Au > Ag > Cu). | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of fluorinated compounds like this compound are increasingly benefiting from the integration of continuous flow chemistry and automation. durham.ac.uk Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. mdpi.com These benefits are particularly relevant when working with hazardous reagents or highly exothermic reactions, which are common in the synthesis of complex organic molecules. durham.ac.uk

For transformations involving this compound, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to cleaner reaction profiles and reduced waste. mdpi.com The application of flow microreactors for fluorination reactions has demonstrated the safe and convenient use of otherwise difficult-to-handle reagents. durham.ac.uk This technology is being applied to produce a wide range of fluorinated building blocks, including fluorinated amino acids, which could be synthesized from derivatives of this compound. chemistryviews.org The development of a continuous flow platform for the nitration of delicate heteroaromatic substrates using unstable intermediates like acetyl nitrate showcases the potential for safely handling reactive species, a principle that can be extended to various transformations of this compound. nih.gov Furthermore, flow synthesis has been successfully employed to create libraries of heterocyclic compounds, such as pyrazoles, demonstrating its utility for rapid reaction optimization and compound screening. researchgate.netnih.gov

| Advantage | Description | Relevance to this compound Chemistry |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | Allows for safer handling of nitration, reduction, and other energetic transformations. |

| Precise Reaction Control | Superior heat and mass transfer allow for precise control over temperature, pressure, and mixing. | Improves selectivity and yield in competing reactions, such as SNAr vs. other transformations. |

| Scalability | Production can be scaled up by running the system for longer periods ('scaling out') rather than using larger reactors. | Facilitates seamless transition from laboratory-scale research to industrial-scale production of derivatives. |

| Automation | Flow systems can be automated for high-throughput screening and optimization of reaction conditions. | Accelerates the discovery of new derivatives and optimal synthesis pathways. durham.ac.uk |

Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced spectroscopic techniques for the real-time, in-situ monitoring of reactions involving this compound. These process analytical technologies (PAT) are particularly powerful when coupled with flow reactors, providing a continuous stream of data on reaction kinetics, intermediate formation, and product purity. mdpi.com

Techniques such as UV-Vis, Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are being adapted for online monitoring. mdpi.com For the nucleophilic aromatic substitution (SNAr) reactions characteristic of this compound, these methods offer the potential to directly observe the formation and decay of the key Meisenheimer complex intermediate. libretexts.orgnih.gov The ability to monitor this transient species provides invaluable mechanistic insight that can be used to control the reaction outcome. Furthermore, highly sensitive techniques are being developed to probe reaction mechanisms in unprecedented detail. For example, the use of ¹⁹F NMR to measure ¹²C/¹³C kinetic isotope effects (KIEs) has provided evidence that some SNAr reactions proceed through a concerted mechanism rather than the classical stepwise addition-elimination pathway. nih.gov Applying such advanced methods to the reactions of this compound will undoubtedly lead to a more profound understanding of its reactivity.

| Technique | Information Provided | Application in this compound Chemistry | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring the disappearance of the starting material and formation of the product; potential detection of colored intermediates like the Meisenheimer complex. | mdpi.com |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups. | Tracking the conversion of the nitro group (–NO₂) to an amino group (–NH₂) during reduction or the disappearance of C–F bonds. | mdpi.com |

| NMR Spectroscopy | Detailed structural information and quantification. | Provides real-time data on the concentration of reactants, intermediates, and products; ¹⁹F NMR is especially powerful for tracking the fate of the fluorine atom. | mdpi.comnih.gov |

Expansion of Biomedical and Materials Applications via Derivatization

The ultimate goal of studying this compound is to utilize it as a scaffold for creating new molecules with valuable properties. Future research will continue to expand its applications in biomedicine and materials science through strategic derivatization. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. chemistryviews.orgacs.org

Derivatives of this compound are key precursors to a wide range of bioactive compounds. For example, after reduction of the nitro group, the resulting 2-fluoro-4-methoxyaniline can be incorporated into various heterocyclic systems known for their pharmacological activity, such as pyrazoles. jocpr.com Research has shown that novel pyrazole carboxamide derivatives exhibit significant antimicrobial and antifungal activities. jocpr.com A specific example is the synthesis of benzofuran amides from 4-amino-3-fluorophenol (obtainable from this compound), which have shown inhibitory activity against the pathogenic fungus Fusarium oxysporum. nih.gov The synthesis of diverse bioactive natural products and their analogs often relies on chiral building blocks, and derivatives of this compound can serve as important starting materials in these complex synthetic pathways. nih.gov

In materials science, the electronic properties of the fluoro-nitro-aromatic system make its derivatives attractive for the development of optoelectronic materials. organic-chemistry.org Triarylamines, which can be synthesized via C-N cross-coupling reactions, are a class of compounds widely used in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to precisely tune the electronic properties of these materials through substitution on the aromatic rings makes derivatives of this compound highly valuable.

| Application Area | Derivatization Strategy | Example Compound Class | Reference |

|---|---|---|---|

| Agrochemicals | Nitro reduction followed by amidation or heterocycle formation. | Antifungal benzofuran amides. | nih.gov |

| Pharmaceuticals | Formation of heterocyclic scaffolds like pyrazoles. | Pyrazole carboxamides with antimicrobial activity. | jocpr.commdpi.com |

| Optoelectronic Materials | C-N cross-coupling to form extended π-systems. | Triarylamines for use in OLEDs. | organic-chemistry.org |

常见问题

Q. What are the standard experimental protocols for characterizing 2-fluoro-4-nitroanisole’s photoreactivity in nucleophilic substitution reactions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes during irradiation (typically 300–400 nm) to track reaction progress. Use a quartz cuvette and a mercury/xenon lamp calibrated to the compound’s absorption maxima .

- HPLC Analysis : Quantify reaction products using reverse-phase C18 columns with a methanol/water mobile phase. Compare retention times to synthetic standards .

- Control Experiments : Conduct reactions under inert atmospheres (e.g., argon) to exclude oxygen-mediated side reactions. Include dark controls to confirm photodependency .

Q. How can researchers differentiate this compound from its structural isomers (e.g., 5-fluoro-2-nitroanisole) using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR : The fluorine chemical shift for this compound appears at δ ≈ -110 ppm (split by adjacent nitro group), whereas 5-fluoro-2-nitroanisole shows a distinct upfield shift (~-115 ppm) due to reduced electron-withdrawing effects .

- Mass Spectrometry (EI-MS) : Fragmentation patterns differ; the 2-fluoro-4-nitro isomer produces a prominent [M–NO₂]⁺ ion (m/z 139), while 5-fluoro-2-nitroanisole exhibits [M–OCH₃]⁺ (m/z 154) .

Advanced Research Questions

Q. How do dual triplet excited states influence the photoreaction pathways of this compound with amines?

Methodological Answer:

- Transient Absorption Spectroscopy : Identify short-lived triplet states (T₁ and T₂) using nanosecond laser flash photolysis. Time-resolved data reveal T₁ (τ ≈ 50 ns) mediates nucleophilic substitution, while T₂ (τ ≈ 10 ns) participates in electron-transfer pathways .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces. Results show T₂ has a higher energy (ΔE ≈ 15 kcal/mol) and promotes radical intermediates .

- Quenching Studies : Use triplet quenchers (e.g., β-carotene) to isolate T₁-specific reactivity. Compare product ratios with/without quenchers to validate dual mechanisms .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (ΦF) for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Polarity Screening : Measure ΦF in a solvent series (e.g., hexane → DMSO). Low ΦF in polar solvents (<0.05) correlates with enhanced nonradiative decay via hydrogen bonding, while nonpolar solvents (ΦF ≈ 0.12) stabilize emissive states .

- Temperature-Dependent Studies : Plot ΦF vs. temperature (77–298 K). In frozen matrices (77 K), ΦF increases by ~40%, confirming thermal deactivation dominates at room temperature .

- Lifetime Measurements : Time-correlated single-photon counting (TCSPC) reveals multi-exponential decay in polar solvents, indicating competing relaxation pathways .

Q. How can this compound be optimized as a photoprobe for protein labeling without inducing nonspecific crosslinking?

Methodological Answer:

- Wavelength Selectivity : Irradiate at 365 nm (vs. broad-spectrum light) to minimize protein photodamage. Use a cutoff filter to exclude UV-B/C .

- Quencher Additives : Include 1 mM sodium azide to scavenge reactive oxygen species (ROS) generated during photoactivation .

- Competitive Binding Assays : Pre-incubate proteins with non-fluorinated analogs (e.g., 4-nitroanisole) to block nonspecific binding sites before introducing the fluoro-probe .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

Methodological Answer:

- pH-Dependent Kinetics : Conduct stability assays (HPLC monitoring) across pH 1–7. Degradation half-life (t₁/₂) drops from >24 hrs (pH 7) to <1 hr (pH 1) due to acid-catalyzed hydrolysis of the methoxy group .

- Counterion Effects : Compare HCl vs. H2SO4 systems. Sulfate ions accelerate degradation by stabilizing transition states (ΔG‡ reduced by 2.3 kcal/mol in H2SO4) .

- Isotopic Labeling : Use ¹⁸O-labeled H2O to track hydrolysis products. LC-MS confirms nitro group remains intact, while methoxy oxygen incorporates ¹⁸O .

Synthesis and Purification

Q. What are critical considerations for scaling up the synthesis of this compound while minimizing byproducts?

Methodological Answer:

- Nitration Conditions : Optimize HNO3/H2SO4 ratios (3:1 v/v) to avoid over-nitration. Temperatures >50°C favor dinitro byproducts (e.g., 2-fluoro-3,4-dinitroanisole) .

- Fluorine Source : Use AgF (vs. KF) for higher yields in nucleophilic aromatic substitution. AgF’s solubility in aprotic solvents (e.g., DMF) improves reaction homogeneity .

- Purification : Employ silica gel chromatography (hexane/EtOAc 4:1) to separate mono-nitro product from diastereomers. Confirm purity via melting point (mp 92–94°C) and ¹H NMR (δ 3.90 ppm, singlet for OCH3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。